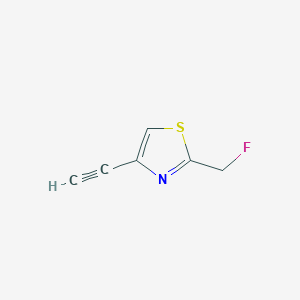
4-Amino-2,3-dihydro-1H-inden-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2,3-dihydro-1H-inden-5-ol is an organic compound with a unique structure that includes an indene backbone, an amino group, and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,3-dihydro-1H-inden-5-ol can be achieved through several methods. One common approach involves the reduction of 4-Nitro-2,3-dihydro-1H-inden-5-ol using a suitable reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction is typically carried out under mild conditions to prevent over-reduction and to ensure high yield.
Another method involves the cyclization of a suitable precursor, such as 2-(2-Aminophenyl)ethanol, under acidic conditions. This reaction can be catalyzed by acids like sulfuric acid or hydrochloric acid, leading to the formation of the indene ring system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-2,3-dihydro-1H-inden-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4-Oxo-2,3-dihydro-1H-inden-5-ol.
Reduction: 4-Amino-2,3-dihydro-1H-inden-5-amine.
Substitution: Various substituted indene derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
4-Amino-2,3-dihydro-1H-inden-5-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Amino-2,3-dihydro-1H-inden-5-ol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2,3-dihydro-1H-inden-5-ol: Similar structure but lacks the amino group.
4-Amino-2,3-dihydro-1H-inden-5-amine: Similar structure but has an additional amino group.
2,3-Dihydro-1H-inden-5-ol: Lacks both the amino and hydroxyl groups.
Uniqueness
4-Amino-2,3-dihydro-1H-inden-5-ol is unique due to the presence of both an amino group and a hydroxyl group on the indene backbone. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C9H11NO |
|---|---|
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
4-amino-2,3-dihydro-1H-inden-5-ol |
InChI |
InChI=1S/C9H11NO/c10-9-7-3-1-2-6(7)4-5-8(9)11/h4-5,11H,1-3,10H2 |
Clé InChI |
XPVRISCNCGAMQR-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)C(=C(C=C2)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


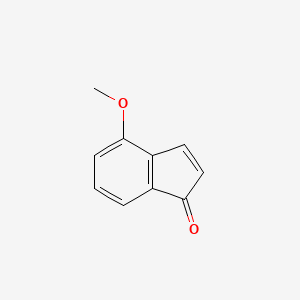
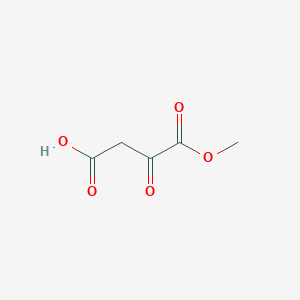
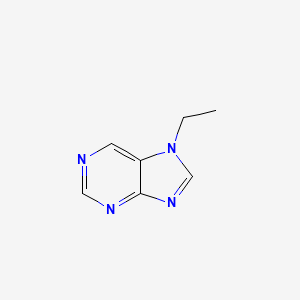



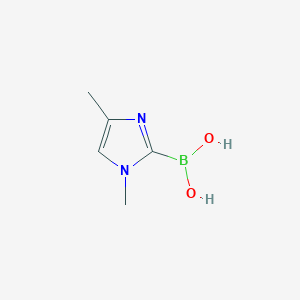

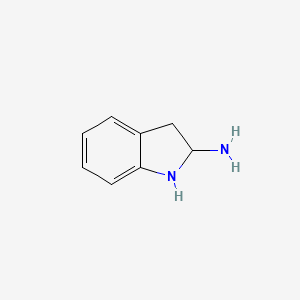
![1-Oxa-3-azaspiro[4.5]dec-2-ene](/img/structure/B11922637.png)



